molecular formula C17H16BrNO B14476394 4-Bromo-4'-dimethylaminochalcone CAS No. 67805-15-6

4-Bromo-4'-dimethylaminochalcone

Cat. No.: B14476394
CAS No.: 67805-15-6
M. Wt: 330.2 g/mol
InChI Key: QUABCQYORDWCJX-UHFFFAOYSA-N
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Description

4-Bromo-4'-dimethylaminochalcone is a chalcone derivative characterized by a bromine atom at the 4-position of the propenone-linked aromatic ring and a dimethylamino group (-N(CH₃)₂) at the 4'-position of the adjacent phenyl ring. Chalcones, with their α,β-unsaturated ketone backbone, are renowned for their structural versatility and applications in materials science and medicinal chemistry. The bromine substituent enhances electrophilicity and steric bulk, while the dimethylamino group contributes strong electron-donating effects, influencing photophysical properties and biological interactions .

Synthesis typically involves Claisen-Schmidt condensation between 4-bromoacetophenone and 4-dimethylaminobenzaldehyde under basic or catalytic conditions. Green chemistry approaches, such as solvent-free grinding (used for analogous bromochalcones in ), may also apply .

Properties

CAS No.

67805-15-6

Molecular Formula

C17H16BrNO

Molecular Weight

330.2 g/mol

IUPAC Name

3-(4-bromophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one

InChI

InChI=1S/C17H16BrNO/c1-19(2)16-10-6-14(7-11-16)17(20)12-5-13-3-8-15(18)9-4-13/h3-12H,1-2H3

InChI Key

QUABCQYORDWCJX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-dimethylaminochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-bromoacetophenone and 4-dimethylaminobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-Bromo-4’-dimethylaminochalcone are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-dimethylaminochalcone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted chalcones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Chalcone epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

4-Bromo-4’-dimethylaminochalcone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-dimethylaminochalcone involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or modulation of signaling pathways, contributing to its biological activities. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Halogen-Substituted Chalcones

Halogen substituents significantly alter chalcone properties. Key comparisons include:

Compound Substituents Key Findings Reference
2-Bromo-4'-methoxychalcone Br (2-position), OCH₃ (4') Exhibits antidiabetic activity via AMPK activation in 3T3-L1 adipocytes .
4-Bromo-4'-methoxychalcone Br (4-position), OCH₃ (4') Demonstrates anti-senescence effects in endothelial cells at 10 μM, surpassing 4-methoxychalcone .
4'-Bromo-3,4-dimethoxychalcone Br (4'), OCH₃ (3,4) Synthesized via green chemistry; methoxy groups enhance solubility .

Key Insights :

  • Positional Effects: Bromine at the 4-position (as in 4-Bromo-4'-dimethylaminochalcone) improves steric stability compared to ortho-substituted analogs (e.g., 2-bromo derivatives).
  • Electronic Effects: Methoxy groups (-OCH₃) are weaker electron donors than dimethylamino (-N(CH₃)₂), leading to reduced charge-transfer interactions in photophysical applications .

Comparison with Dimethylamino-Substituted Analogues

Dimethylamino-substituted chalcones exhibit unique electronic and structural behaviors:

Compound Substituents Key Findings Reference
3'-Nitro-4'-dimethylaminochalcone NO₂ (3'), -N(CH₃)₂ (4') Forms similar crystal packing to this compound despite differing substituent positions .
4-Phenylethynyl-4'-dimethylaminochalcone -C≡CPh (4), -N(CH₃)₂ (4') Displays solvent polarity-sensitive luminescence due to the dimethylamino group’s electron-donating nature .

Key Insights :

  • Crystal Packing: The dimethylamino group facilitates C–H···O hydrogen bonding in nitro-substituted analogs, whereas bromine in this compound may prioritize halogen bonding .
  • Biological Interactions: The dimethylamino group enhances membrane permeability and target binding in bioactive chalcones compared to nitro or methoxy groups .

Photophysical Properties and Solvent Sensitivity

The dimethylamino group in this compound derivatives enables solvatochromism. For example, 4-phenylethynyl-4'-dimethylaminochalcone shows a 50 nm redshift in fluorescence emission when moving from nonpolar (hexane) to polar (DMSO) solvents . Comparable bromo-methoxy chalcones lack this sensitivity, highlighting the dimethylamino group’s role in intramolecular charge transfer .

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